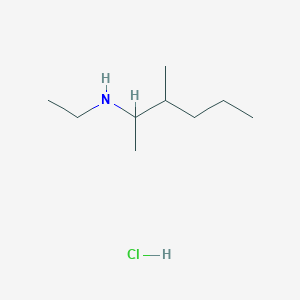

Ethyl(3-methylhexan-2-yl)amine hydrochloride

Descripción general

Descripción

Ethyl(3-methylhexan-2-yl)amine hydrochloride, also known as EMAH, is an organic compound and an amine hydrochloride. It is a white, crystalline solid with a slightly bitter taste. EMAH is a versatile compound that has many applications in the scientific and industrial fields. It is used in the synthesis of other compounds, as a reagent in organic reactions, and as a starting material for the production of other compounds. It is also used in the pharmaceutical industry, as a preservative, and as an intermediate in the production of pharmaceuticals.

Aplicaciones Científicas De Investigación

Bioconjugation in Aqueous Media

The compound has relevance in the study of amide formation mechanisms in aqueous media. Specifically, 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide hydrochloride (EDC) was used to study the reaction between carboxylic acid and amine. This research highlights EDC's reactivity with carboxyl groups at specific pH levels and its role in the formation of carboxylic anhydrides and corresponding amides in the presence of amines (Nakajima & Ikada, 1995).

Raman Spectroscopy Analysis

Ethylamine and its hydrochloride, among other methylated amines and corresponding ammonium chlorides, were studied using Raman spectroscopy. This research offers insights into the spectra generated by these compounds in water and the role of positively charged ammonium ions in these spectra, contributing to the understanding of molecular vibrations and structure (Edsall, 1937).

Antibiotic Development

The synthesis of N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine is a key step in the development of premafloxacin, an antibiotic aimed at combating pathogens of veterinary importance. The detailed synthesis process, involving asymmetric Michael addition and stereoselective alkylation, showcases the compound's significance in medicinal chemistry (Fleck, Mcwhorter, DeKam & Pearlman, 2003).

Genotoxicity Control in Drug Synthesis

Ethyl(3-methylhexan-2-yl)amine hydrochloride is pertinent in understanding the formation and control of genotoxins like ethyl chloride and methyl chloride during the synthesis of amine hydrochloride salts. This knowledge is crucial for ensuring the safety and efficacy of pharmaceutical products (Yang et al., 2009).

DNA Condensation Studies

The structural effects of cobalt-amine compounds on DNA condensation have been explored, with light scattering and electron microscopy used to investigate the impact of various cobalt-amine complexes on DNA. This research provides valuable insights into the interactions and binding strengths of these complexes with DNA, highlighting the importance of electrostatic interaction and the structure of the condensing agent in DNA condensation processes (Deng & Bloomfield, 1999).

Propiedades

IUPAC Name |

N-ethyl-3-methylhexan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21N.ClH/c1-5-7-8(3)9(4)10-6-2;/h8-10H,5-7H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXNTXPNZNSVDKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

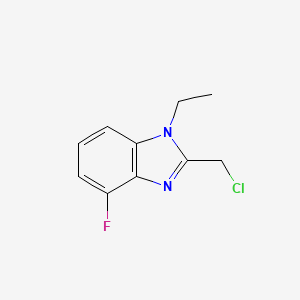

Canonical SMILES |

CCCC(C)C(C)NCC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl(3-methylhexan-2-yl)amine hydrochloride | |

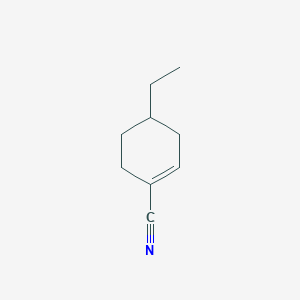

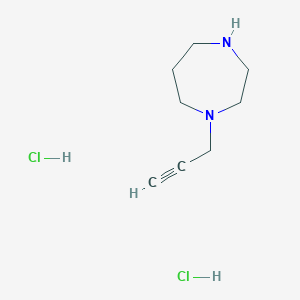

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[1-(Cyclopropylamino)ethyl]phenol hydrochloride](/img/structure/B1522822.png)

amine dihydrochloride](/img/structure/B1522824.png)

amine dihydrochloride](/img/structure/B1522825.png)

![2-{5-methyl-7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}acetic acid](/img/structure/B1522830.png)

![1-[1-(4-Bromophenyl)-1-oxopropan-2-yl]pyrrolidine-2,5-dione](/img/structure/B1522838.png)

![4-[3-(Aminomethyl)pentan-3-yl]-1,2-dichlorobenzene](/img/structure/B1522840.png)